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molecular formula C10H13NO2S B8448289 2-Butylsulfanyl-nicotinic acid

2-Butylsulfanyl-nicotinic acid

Cat. No. B8448289
M. Wt: 211.28 g/mol
InChI Key: KMFYVJZFIDLUSK-UHFFFAOYSA-N
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Patent
US09447044B2

Procedure details

After MeOH (20 mL) was added to 2-mercapto-nicotinic acid (1 g, 6 mmol), the mixture was cooled to 0° C., and 6 M NaOH aqueous solution (3.2 mL) was added slowly thereto. The reactant was stirred at 0° C. for 30 minutes. 1-Iodobutane (0.74 mL, 6 mmol) was added to the reactant, and the mixture was stirred under reflux at 80° C. for 16 hours. The reactant was concentrated under reduced pressure, and 6 M HCl aqueous solution was added thereto to adjust the pH of the solution to 7. The resulting precipitate was filtered and dried to obtain the title compound (1.27 g, 93%).
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-].[Na+].I[CH2:14][CH2:15][CH2:16][CH3:17]>CO>[CH2:14]([S:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])[CH2:15][CH2:16][CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.74 mL
Type
reactant
Smiles
ICCCC
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=N1
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reactant was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux at 80° C. for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reactant was concentrated under reduced pressure, and 6 M HCl aqueous solution
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)SC1=C(C(=O)O)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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